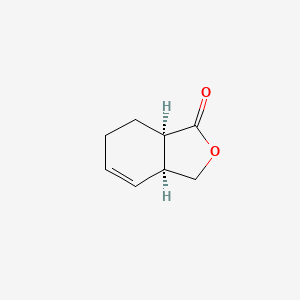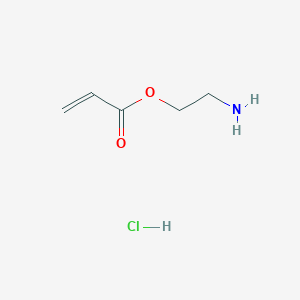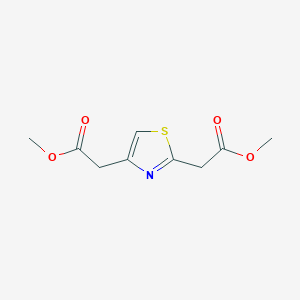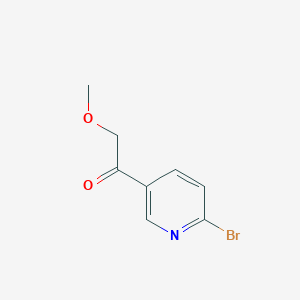![molecular formula C9H8BrN3O2 B8268709 ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8268709.png)
ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is primarily used in the synthesis of novel compounds. An efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been reported. This process is valuable in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Preparation of Pyrazolopyridine Derivatives
- The compound is utilized in preparing a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. These derivatives are created via the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. The structural elucidation of these compounds employs spectroscopic techniques like mass, IR, 1H, and 13C NMR (Maqbool et al., 2013).
Development of Polyheterocyclic Ring Systems
- The compound is used as a precursor for constructing new polyheterocyclic ring systems. It reacts with various reagents, such as 4-substituted arylidene malononitriles and ethyl acetoacetate, to produce pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles are characterized using IR and 1H NMR spectral techniques and have been evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).
Use in X-ray Powder Diffraction Studies
- Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives have been employed in X-ray powder diffraction studies. For instance, X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, were reported (Wang et al., 2017).
properties
IUPAC Name |
ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMCOYXEDAEWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-(2,2-dibromoethenyl)-1-methylcyclohex-3-en-1-yl]ethynyl-triethylsilane](/img/structure/B8268630.png)


![3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol](/img/structure/B8268671.png)
![tert-butyl (2S)-4,4-difluoro-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B8268684.png)
![4,6-dichloro-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B8268690.png)



![4-[[(2S)-1,5-dioctadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B8268713.png)



